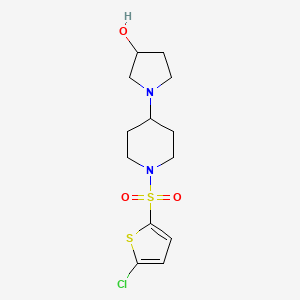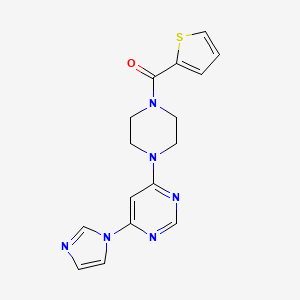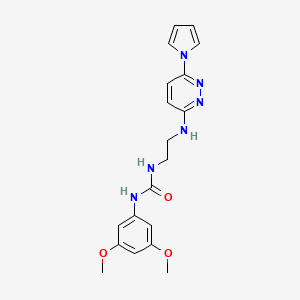![molecular formula C9H14O2 B2381036 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248219-85-2](/img/structure/B2381036.png)
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its ability to induce seizures in animals. In
科学的研究の応用
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is commonly used in scientific research to study the function of GABA receptors in the brain. It is often used to induce seizures in animal models, which can then be studied to better understand the underlying mechanisms of epilepsy. (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is also used to study the role of GABA receptors in other neurological disorders such as anxiety and depression.
作用機序
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a competitive antagonist of GABA receptors, meaning it binds to the same site on the receptor as GABA but does not activate it. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to induce seizures in animal models by blocking the inhibitory effects of GABA, leading to an increase in neuronal excitability. In addition, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has been shown to have effects on other neurotransmitter systems, including dopamine and acetylcholine.
実験室実験の利点と制限
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. However, it is important to note that the induction of seizures in animal models can be stressful and potentially harmful to the animals. Additionally, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of the compound in experimental settings.
将来の方向性
Future research on (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid could focus on developing more stable analogs of the compound that can be used in experimental settings. Additionally, further studies could explore the effects of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid on other neurotransmitter systems and their potential role in neurological disorders. Finally, research could focus on developing alternative methods for inducing seizures in animal models that are less stressful and harmful to the animals.
Conclusion
In conclusion, (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, or (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, is a useful tool for studying the function of GABA receptors in the brain and their role in neurological disorders. While it has limitations and potential harms, its applications and future directions make it a valuable compound for scientific research.
合成法
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized using a variety of methods, including the extraction of the compound from natural sources such as Dicentra cucullaria or the synthesis of the compound using chemical reactions. One common method of synthesis involves the reaction of 2,3-dihydroxy-1,4-butanedione with cyclopentadiene to form a bicyclic intermediate, which is then reacted with ethylbromide to form (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid.
特性
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-NIYQRSRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2C1C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)


![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)
![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)
